molecular formula C16H17N3O4S3 B2975191 (E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946206-32-2

(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

Cat. No.: B2975191
CAS No.: 946206-32-2
M. Wt: 411.51
InChI Key: BUWNBDQXYJIMHW-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-isoxazole hybrid featuring a methylsulfonyl group at the 6-position of the benzothiazole ring, a 2-(methylthio)ethyl substituent at the 3-position, and an isoxazole-5-carboxamide moiety.

Properties

IUPAC Name

3-methyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S3/c1-10-8-13(23-18-10)15(20)17-16-19(6-7-24-2)12-5-4-11(26(3,21)22)9-14(12)25-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWNBDQXYJIMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the known biological activities, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C16H17N3O4S3
  • Molecular Weight : 411.51 g/mol
  • Purity : Typically 95%.

The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological pathways. The presence of the isoxazole and benzo[d]thiazole moieties suggests potential interactions with enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown potent antitumor effects against glioblastoma cells, suggesting that the thiazole ring may enhance cytotoxicity against cancer cells .

Inhibition of Kinases

Research has highlighted that this compound may inhibit specific kinases involved in cancer progression. For example, compounds with similar structural features have been reported to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of a related compound on various cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13. The study found that concentrations as low as 0.3 µM effectively inhibited cell growth, indicating a promising therapeutic index for similar compounds .

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms by which thiazole-containing compounds exert their anticancer effects. It was demonstrated that these compounds down-regulated phospho-ERK1/2 levels, a critical pathway in cancer cell survival and proliferation, thereby inducing apoptosis in sensitive cancer cell lines .

Data Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerMV4-110.3MEK1/2 inhibition
AnticancerMOLM131.2ERK pathway downregulation
CytotoxicityGlioblastoma Multiform CellsVariesInduction of apoptosis

Scientific Research Applications

(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a research compound with the molecular formula C16H17N3O4S3 and a molecular weight of 411.51 g/mol. It typically has a purity of 95% and is intended for in vitro research applications. It is not approved by the FDA, and introducing it into humans or animals is strictly prohibited.

The biological activity of this compound is attributed to its structural components, which may interact with biological pathways. The isoxazole and benzo[d]thiazole portions of the compound suggest potential interactions with enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Activity

Studies indicate that compounds similar to this compound exhibit anticancer properties. Derivatives of thiazolidinones have shown antitumor effects against glioblastoma cells, suggesting that the thiazole ring may enhance cytotoxicity against cancer cells.

Kinase Inhibition

This compound may inhibit kinases involved in cancer progression. Compounds with similar structural features have been reported to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines.

Cytotoxicity Studies

A study investigated the cytotoxic effects of a related compound on cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13. Concentrations as low as 0.3 µM effectively inhibited cell growth, indicating a promising therapeutic index for similar compounds.

Another investigation focused on the mechanisms by which thiazole-containing compounds exert anticancer effects. These compounds down-regulated phospho-ERK1/2 levels, a critical pathway in cancer cell survival and proliferation, thereby inducing apoptosis in sensitive cancer cell lines.

Data Summary

ActivityCell LineIC50 (µM)Mechanism
AnticancerMV4-110.3MEK1/2 inhibition
AnticancerMOLM131.2ERK pathway downregulation
CytotoxicityGlioblastoma Multiform CellsVariesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related benzothiazole derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide 6-H (no methylsulfonyl), 3-(2-(methylthio)ethyl) C₁₆H₁₆N₄O₂S₂ 384.5 Lacks 6-methylsulfonyl; simpler substitution pattern
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide 6-nitro, 3-ethyl, 2-(methylsulfonyl)benzamide C₁₇H₁₅N₃O₅S₂ 405.5 Nitro group enhances electron-withdrawing effects; distinct carboxamide linker
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide 5,7-dimethyl, 3-(2-methoxyethyl), pyrazole-carboxamide C₁₇H₂₀N₄O₂S 344.4 Methoxyethyl and methyl groups improve hydrophobicity; pyrazole core
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) Isoxazole-thiadiazole hybrid, phenyl group at 3-position C₁₈H₁₂N₄O₂S 348.4 Dual heterocyclic system; lower molecular weight
ND-12024 (imidazo[2,1-b]thiazole-5-carboxamide) Trifluoromethylphenoxy-pyridinylmethyl substituent C₂₂H₁₈F₃N₅O₂ 449.4 Fluorinated moiety enhances metabolic stability

Physicochemical Properties

  • Melting Points: Compound 6 (): 160°C 8a (): 290°C (higher due to acetyl and pyridine groups enhancing crystallinity) Target Compound: No direct data, but methylsulfonyl groups (polar, bulky) may elevate melting points compared to simpler analogs like .
  • Spectroscopic Data :

    • IR: Carboxamide C=O stretches (~1600–1670 cm⁻¹) are consistent across analogs (e.g., 1606 cm⁻¹ in Compound 6) .
    • ^1H-NMR: Aromatic protons in benzothiazole derivatives typically appear at δ 7.3–8.4 ppm (e.g., a: δ 7.47–8.39) .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, refluxing precursors in ethanol with hydroxylamine hydrochloride and anhydrous potassium carbonate (5–10 hours) under nitrogen can yield isoxazole-thiadiazole hybrids . Key steps include controlling reaction time, temperature (e.g., 40–100°C), and stoichiometry of reagents like ammonium acetate in glacial acetic acid for cyclization . Purification via crystallization (ethanol or DMF/water mixtures) is critical to isolate pure products, with yields ranging from 70% to 80% .

Q. How is structural characterization performed, and what spectral markers are diagnostic?

Characterization relies on:

  • IR spectroscopy : C=O stretches (1605–1679 cm⁻¹) confirm carboxamide and isoxazole moieties .
  • NMR : Distinct aromatic proton environments (δ 7.36–8.39 ppm in DMSO-d₆) and methyl/methylene groups (δ 2.49–4.35 ppm) differentiate substituents .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 414 [M⁺]) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Matches calculated C/H/N percentages (e.g., C: 66.65%, N: 13.52%) .

Advanced Research Questions

Q. What challenges arise during cyclization steps, and how are side reactions mitigated?

Cyclization of benzothiazole or thiadiazole intermediates often produces sulfur byproducts (e.g., S₈ elimination). Using iodine and triethylamine in DMF promotes clean cyclization by facilitating sulfur abstraction . Reaction monitoring via TLC ensures timely termination to minimize dimerization or over-oxidation . Alternative solvents (e.g., acetonitrile) reduce side reactions in sensitive substrates .

Q. How can contradictory biological activity data be resolved, particularly in anticancer assays?

Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:

  • Dose-response studies : Establishing IC₅₀ values across multiple cell lines (e.g., metastatic cancer models) .
  • Comparative SAR analysis : Testing analogs with modified substituents (e.g., allyl vs. propynyl groups) to identify critical pharmacophores .
  • Mechanistic profiling : Assessing kinase inhibition or apoptosis markers (e.g., caspase-3 activation) to validate target engagement .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Substituent variation : Replacing methylsulfonyl groups with halogen or nitro moieties to modulate electron-withdrawing effects .
  • Heterocycle optimization : Comparing benzothiazole vs. thiadiazole cores for metabolic stability .
  • Side-chain engineering : Introducing methylthioethyl or propynyl groups to enhance lipophilicity and bioavailability . Biological evaluation in parallel (e.g., cytotoxicity, enzyme inhibition) links structural changes to activity .

Q. How is the compound’s stability assessed under physiological conditions?

Stability studies involve:

  • pH-dependent assays : Monitoring degradation in buffers (pH 1–10) via HPLC to identify labile bonds (e.g., amide hydrolysis) .
  • Thermal analysis : TGA/DSC to determine melting points and thermal decomposition profiles .
  • Light/oxidation tests : Exposing solid samples to UV light or H₂O₂ to assess photolytic/oxidative susceptibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

Solubility discrepancies may arise from polymorphic forms or solvent impurities. Standardized protocols (e.g., shake-flask method in PBS/DMSO mixtures) and characterization via XRPD (X-ray powder diffraction) can resolve such issues . For example, ethyl ester derivatives may show higher solubility in polar aprotic solvents (e.g., DMF) compared to free acids .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) for complex proton environments .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times to ensure statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.